molecular formula C8H5NO6 B126730 5-Nitroisophthalic acid CAS No. 618-88-2

5-Nitroisophthalic acid

Cat. No. B126730
CAS RN: 618-88-2
M. Wt: 211.13 g/mol
InChI Key: NBDAHKQJXVLAID-UHFFFAOYSA-N
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Description

5-Nitroisophthalic acid is a compound that has been extensively studied for its potential applications in various fields, including the synthesis of medical intermediates, metal-organic frameworks (MOFs), and as a ligand in coordination polymers. It is characterized by the presence of a nitro group and two carboxylic acid groups on a benzene ring, which allows it to participate in a variety of chemical reactions and form complex structures with metal ions .

Synthesis Analysis

The synthesis of derivatives of 5-nitroisophthalic acid has been described in several studies. For instance, the synthesis of 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid, an intermediate for iodinated X-ray contrast agents, was achieved through a three-step procedure involving amidation, reduction, and iodization, starting from monomethyl 5-nitroisophthalate . Another study reported the synthesis of 5-amino-2,4,6-triiodoisophthalic acid from isophthalic acid through nitration, reduction, and iodination, with an overall yield of 51.6% .

Molecular Structure Analysis

The molecular structure of 5-nitroisophthalic acid and its derivatives has been elucidated using various techniques such as single-crystal X-ray diffraction. For example, the coordination polymer complex tetracesium bis(5-nitroisophthalate) heptahydrate was characterized, revealing a three-dimensional framework stabilized by hydrogen-bonding interactions . Similarly, lanthanide-carboxylate frameworks based on 5-nitroisophthalic acid were found to have three-dimensional metal-organic frameworks with two-dimensional intersecting channels .

Chemical Reactions Analysis

5-Nitroisophthalic acid participates in various chemical reactions, primarily as a ligand in the formation of coordination polymers and MOFs. It has been used to synthesize nanoporous lanthanide polymers, which exhibit photoluminescent properties and can adsorb guest molecules . Additionally, it has been used to create polymorphic Co(II) coordination polymers, which exhibit different structures depending on the temperature of the solvothermal reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-nitroisophthalic acid derivatives have been studied in detail. For instance, the photoluminescent properties of lanthanide coordination polymers constructed from 5-nitroisophthalic acid were investigated, showing potential applications in luminescence . The hydrogen-bonded coordination polymer tetracesium bis(5-nitroisophthalate) heptahydrate demonstrated extensive water O–H···O hydrogen-bonding interactions, contributing to its three-dimensional framework . Furthermore, the Schiff base compounds derived from 5-aminoisophthalic acid were examined for their chemosensor properties, showing selective sensory properties for Fe^3+ and Hg^2+ ions and high sensitivities for nitroaromatic compounds .

Scientific Research Applications

Application in Textile Fibers

Studies have shown that 5-nitroisophthalic acid can be used in the analysis of textile fibers. Specifically, its reduction waves and presence in two forms, which vary with pH, have been observed in polyester fibers. Optimal conditions for the determination of 5-nitroisophthalic acid in nitrated hydrolysates of polyester fiber have been established, indicating its relevance in textile research and quality control (Hooper, 1962) (Benisek, 1962).

Involvement in Nanoporous Polymers

5-Nitroisophthalic acid plays a significant role in the formation of nanoporous lanthanide polymers. These polymers have been found to possess unique metal-organic frameworks with three-dimensional structures, which could have potential applications in materials science and nanotechnology (Chen et al., 2010).

Role in Coordination Polymers

Research has demonstrated that 5-nitroisophthalic acid is essential in the creation of Co(II) coordination polymers, exhibiting temperature-dependent polymorphism. These polymers have diverse 3D frameworks and potential applications in catalysis, molecular recognition, and as functional materials (Xiang et al., 2013).

Use in Lanthanide Organic Frameworks

The acid is significant in synthesizing various lanthanide coordination polymers, demonstrating different structural properties and luminescence. This could have implications in areas like luminescent materials and sensor technology (Gao et al., 2013).

Applications in Metal-Organic Frameworks (MOFs)

5-Nitroisophthalic acid has been identified as a crucial component in the formation of different Nickel(II) metal-organic frameworks (MOFs). These frameworks exhibit various structural forms and have potential applications in areas such as gas storage, separation, and catalysis (Li et al., 2015).

Involvement in Hydrogen-Bonded Coordination Polymers

Research indicates that 5-nitroisophthalic acid is fundamental in the synthesis of certain hydrogen-bonded coordination polymers, such as those involving cesium. These structures have unique three-dimensional frameworks, suggesting applications in areas such as ion exchange and molecular sieves (Smith & Wermuth, 2011).

Use in Synthesis of Medical Intermediates

5-Nitroisophthalic acid is employed in the synthesis of intermediates for medical applications, particularly in the production of contrast agents for medical imaging. This highlights its role in pharmaceutical manufacturing and medical research (Wang Hong-yong, 2007).

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

There are ongoing studies on the synthesis, crystal structures, luminescence, and magnetic property of complexes based on 5-nitroisophthalic acid . The design and synthesis of coordination polymers have yielded a large number of structures with diverse architectures and functions .

properties

IUPAC Name

5-nitrobenzene-1,3-dicarboxylic acid
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InChI

InChI=1S/C8H5NO6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDAHKQJXVLAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7041540
Record name 5-Nitroisophthalic acid
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Molecular Weight

211.13 g/mol
Source PubChem
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Product Name

5-Nitroisophthalic acid

CAS RN

618-88-2
Record name 5-Nitroisophthalic acid
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Record name 1,3-Benzenedicarboxylic acid, 5-nitro-
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Record name 5-NITROISOPHTHALIC ACID
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Synthesis routes and methods

Procedure details

Fifty parts of dimethyl 5-nitroisophthalate and 130 parts of N,N-diethyl-1,3-propanediamine were reacted for about four hours at 80 to 100° C. under a slight vacuum. After confirming the disappearance of the starting material dimethyl 5-nitroisophthalate and monoamide compounds, the excess N,N-diethyl-1,3-propanediamine was removed under vacuum, yielding 92 parts of 5-nitroisophthalic acid bis-3-diethylaminopropylamide.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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